molecular formula C21H27ClN4 B15081821 (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine

Cat. No.: B15081821
M. Wt: 370.9 g/mol
InChI Key: VAJRCAYXNHKPOX-HAVVHWLPSA-N
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Description

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzylidene amine moiety with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine typically involves a multi-step process:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorophenyl group.

    Formation of Benzylidene Amine Moiety: The final step involves the condensation of the substituted piperazine with 4-diethylaminobenzaldehyde in the presence of an acid catalyst to form the benzylidene amine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Fluoro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a fluorine atom instead of chlorine.

    (4-(4-Methyl-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H27ClN4

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C21H27ClN4/c1-3-24(4-2)20-9-5-18(6-10-20)17-23-26-15-13-25(14-16-26)21-11-7-19(22)8-12-21/h5-12,17H,3-4,13-16H2,1-2H3/b23-17+

InChI Key

VAJRCAYXNHKPOX-HAVVHWLPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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